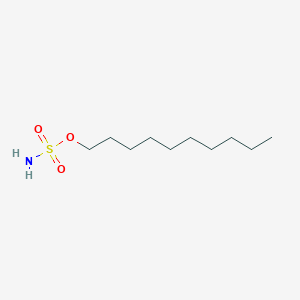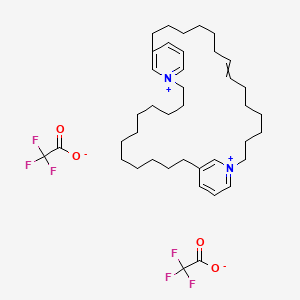
Cyclostellettamine derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclostellettamine derivatives are a class of alkaloids originally isolated from marine sponges, particularly from the genus Pachychalina . These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antimycobacterial, and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclostellettamine derivatives can be synthesized through various methods. One common approach involves the total synthesis of these compounds from simpler organic molecules. The synthesis typically involves multiple steps, including the formation of pyridinium moieties and the coupling of these moieties to form the final dimeric structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
While the industrial production of cyclostellettamine derivatives is not as well-documented as their laboratory synthesis, it is likely that similar synthetic routes are employed on a larger scale. The scalability of these methods would depend on the availability of starting materials and the efficiency of the synthetic process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclostellettamine derivatives undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the cyclostellettamine structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of cyclostellettamine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cyclostellettamine derivatives include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of cyclostellettamine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Cyclostellettamine derivatives have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cyclostellettamine derivatives involves their interaction with cellular membranes and proteins. These compounds are believed to disrupt membrane integrity and inhibit essential enzymes, leading to cell death . The specific molecular targets and pathways involved in these effects are still under investigation, but it is thought that the distance between the two pyridinium moieties plays a crucial role in their activity .
Vergleich Mit ähnlichen Verbindungen
Cyclostellettamine derivatives can be compared to other alkaloids with similar structures and biological activities. Some similar compounds include:
Halitoxins: These are structurally related oligomeric and polymeric alkaloids that also exhibit potent biological activities.
Ingenamines: Another class of alkaloids with similar antimicrobial and cytotoxic properties.
Cyclostellettamine derivatives are unique due to their specific dimeric structure and the presence of pyridinium moieties, which contribute to their distinct biological activities .
Eigenschaften
Molekularformel |
C40H58F6N2O4 |
|---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
1,18-diazoniatricyclo[31.3.1.114,18]octatriaconta-1(36),14(38),15,17,25,33(37),34-heptaene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C36H58N2.2C2HF3O2/c1-2-5-9-13-17-21-29-37-31-24-28-36(34-37)26-20-16-12-8-4-6-10-14-18-22-30-38-32-23-27-35(33-38)25-19-15-11-7-3-1;2*3-2(4,5)1(6)7/h1-2,23-24,27-28,31-34H,3-22,25-26,29-30H2;2*(H,6,7)/q+2;;/p-2 |
InChI-Schlüssel |
LUAUOMZCZVKFMM-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCCCCC[N+]2=CC=CC(=C2)CCCCCCC=CCCCCCC[N+]3=CC=CC(=C3)CCCCC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![d[Leu4]AVP](/img/structure/B10848053.png)
![cypate-[(RGD)3-NH2]1](/img/structure/B10848058.png)
![(2R)-1-[(5S,8S)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonan-4-yl]-3-phenylpropan-2-ol](/img/structure/B10848061.png)
![d[Orn4,Orn8]VP](/img/structure/B10848068.png)
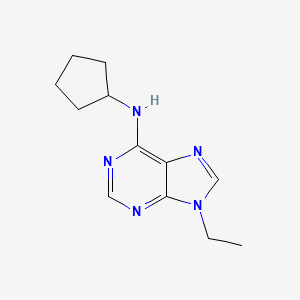
![d[Arg4]AVP](/img/structure/B10848078.png)
![d[Cha4,Lys8]VP](/img/structure/B10848085.png)

![d[Cha4,Dap8]VP](/img/structure/B10848098.png)
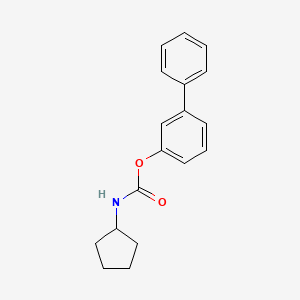
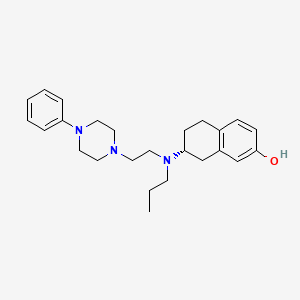
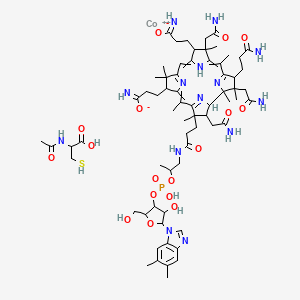
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848126.png)
